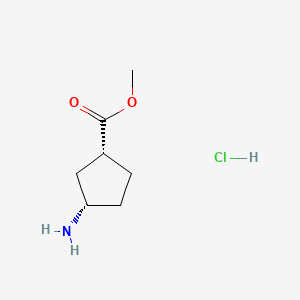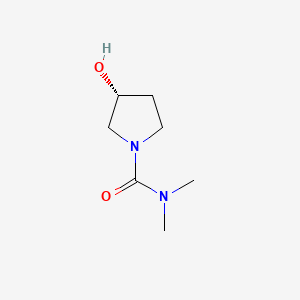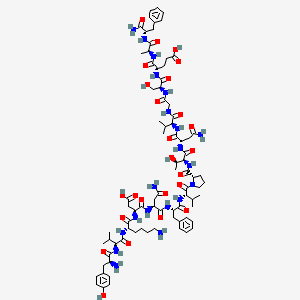
Ethyl 2-bromo-5-hydroxybenzoate
Vue d'ensemble
Description
Ethyl 2-bromo-5-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-hydroxybenzoate consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-bromo-5-hydroxybenzoate include a molecular weight of 245.07 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 184 and a topological polar surface area of 46.5 Ų .
Applications De Recherche Scientifique
1. Synthesis of New Derivatives
- Summary of Application: Ethyl 2-bromo-5-hydroxybenzoate is used in the synthesis of new 5-bromo-2-hydroxy-benzamide derivatives . These derivatives are synthesized because compounds with 2-hydroxy-benzamide structure are known for their biological activity .
- Methods of Application: The synthesis involves starting from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters to obtain methyl/ethyl esters, which in reaction with hydrazine provide hydrazides . These hydrazides are then condensed with substituted benzaldehydes to obtain hydrazones .
- Results or Outcomes: The synthesized compounds were confirmed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS) . The data obtained proved their identity and provided their elemental composition .
2. Preparation of Chrysin-Substituted Salicylate Ether Compounds
- Summary of Application: Ethyl 5-Bromo-2-hydroxybenzoate is used in the preparation of chrysin-substituted salicylate ether compounds . These compounds are being studied as potential nonsteroidal anti-inflammatory agents and anticancer agents .
3. General Use in Research
- Summary of Application: Ethyl 5-bromo-2-hydroxybenzoate is a chemical compound that is used in various fields of research . It is often used as a starting material or intermediate in the synthesis of other compounds .
4. General Use in Research
Propriétés
IUPAC Name |
ethyl 2-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWKSJXBOQFQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705362 | |
| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-hydroxybenzoate | |
CAS RN |
102297-71-2 | |
| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)










